molecular formula C19H14Cl4N2O3 B2940406 5-chloro-3-{[(4-chlorobutanoyl)oxy]imino}-1-(2,6-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one CAS No. 321430-08-4

5-chloro-3-{[(4-chlorobutanoyl)oxy]imino}-1-(2,6-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B2940406
CAS No.: 321430-08-4
M. Wt: 460.13
InChI Key: MKOVZROZKDQEDQ-MOHJPFBDSA-N
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Description

5-chloro-3-{[(4-chlorobutanoyl)oxy]imino}-1-(2,6-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes multiple chlorine atoms and a unique indole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-{[(4-chlorobutanoyl)oxy]imino}-1-(2,6-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one typically involves several steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.

    Chlorination: The indole core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce chlorine atoms at specific positions.

    Oximination: The chlorinated indole is reacted with hydroxylamine to form the oxime derivative.

    Acylation: The oxime derivative is then acylated with 4-chlorobutanoyl chloride in the presence of a base such as pyridine to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the oxime group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.

Major Products Formed

    Oxidation: Oxidized indole derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted indole compounds.

Scientific Research Applications

5-chloro-3-{[(4-chlorobutanoyl)oxy]imino}-1-(2,6-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-3-{[(4-chlorobutanoyl)oxy]imino}-1-(2,6-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-3-{[(4-chlorobutanoyl)oxy]imino}-1-(2,6-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one: Similar in structure but with variations in the substituents.

    2,6-dichlorobenzyl derivatives: Compounds with similar benzyl groups but different functional groups attached to the indole core.

Uniqueness

The uniqueness of this compound lies in its specific combination of chlorine atoms and the indole core, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[(Z)-[5-chloro-1-[(2,6-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 4-chlorobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl4N2O3/c20-8-2-5-17(26)28-24-18-12-9-11(21)6-7-16(12)25(19(18)27)10-13-14(22)3-1-4-15(13)23/h1,3-4,6-7,9H,2,5,8,10H2/b24-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKOVZROZKDQEDQ-MOHJPFBDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C3=C(C=C(C=C3)Cl)C(=NOC(=O)CCCCl)C2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)CN2C3=C(C=C(C=C3)Cl)/C(=N/OC(=O)CCCCl)/C2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl4N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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